molecular formula C12H10ClNO3 B103511 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 16600-22-9

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No. B103511
CAS RN: 16600-22-9
M. Wt: 251.66 g/mol
InChI Key: XWMCHSWUDMFGSW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, also known as 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, is a chemical compound with a wide range of research applications. It is a white crystalline solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of dyes, pigments, and other materials.

Scientific Research Applications

Chemical Properties

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate has a molecular weight of 251.67 and a linear formula of C12H10ClNO3 . It is a solid substance that should be stored in a dry room at normal temperature .

Synthesis

The synthesis of 7-chloro-4-hydroxyquinoline, a related compound, involves a Conrad–Limpach condensation between m-chloroaniline and diethyl oxalacetate, yielding 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester. This is followed by basic hydrolysis and decarboxylation .

Antimalarial Applications

Quinoline-based compounds, such as chloroquine and hydroxychloroquine, have been extensively used in the treatment of malaria . While Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is not directly mentioned, it’s plausible that it could have similar applications due to its structural similarity to these compounds.

Antitumor Applications

7-Chloro-4-hydroxyquinoline, a compound closely related to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, has been identified as an antitumor drug . It’s possible that Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate could have similar applications in cancer research.

Antibiotic Applications

Quinoline-based medicines, including chloroquine and hydroxychloroquine, have demonstrated antibiotic effects . Given the structural similarity, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate may also have potential as an antibiotic.

Anti-inflammatory Applications

Quinoline-based drugs have also shown anti-inflammatory effects . Therefore, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate could potentially be used in the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMCHSWUDMFGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323108
Record name Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

CAS RN

16600-22-9
Record name 16600-22-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloroaniline (5.0 g) and diethyl ethoxymethylenemalonate (10.2 g) were reacted in the same manner as in Experimental Example 1 to obtain 7-chloro-3-ethoxycarbonyl-4(1H)-quinolone (13.0 g). This compound (5.0 g) was hydrolyzed in the same manner as in Experimental Example 2 to obtain a carboxylic acid (4.2 g). This acid derivative (4.2 g) was dissolved in pyridine (40 ml), piperazine (5.2 g) was added to the solution, and the mixture was heated under reflux for 48 hours. The solvent was removed by distillation, and the residue was purified by column chromatography (Wako Gel C-200, 100 g). Elution with a mixed solvent of chloroform (90 parts) and methanol (10 parts) gave 7-piperazinyl-4(1H)-quinolone (compound 67, 3.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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